molecular formula C14H21BrSi B12525404 (2-Bromo-5-phenylpent-2-en-1-yl)(trimethyl)silane CAS No. 683773-78-6

(2-Bromo-5-phenylpent-2-en-1-yl)(trimethyl)silane

Cat. No.: B12525404
CAS No.: 683773-78-6
M. Wt: 297.30 g/mol
InChI Key: CSVHWEYHQNGOBF-UHFFFAOYSA-N
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Description

(2-Bromo-5-phenylpent-2-en-1-yl)(trimethyl)silane is a chemical compound that belongs to the class of organosilicon compounds It features a bromine atom, a phenyl group, and a trimethylsilyl group attached to a pentenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-5-phenylpent-2-en-1-yl)(trimethyl)silane typically involves the reaction of a suitable precursor with a brominating agent and a trimethylsilylating agent. One common method is the bromination of 5-phenylpent-2-en-1-ol followed by silylation with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-5-phenylpent-2-en-1-yl)(trimethyl)silane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of (2-substituted-5-phenylpent-2-en-1-yl)(trimethyl)silane derivatives.

    Oxidation: Formation of silanols or siloxanes.

    Reduction: Formation of 5-phenylpent-2-en-1-yl(trimethyl)silane.

Scientific Research Applications

(2-Bromo-5-phenylpent-2-en-1-yl)(trimethyl)silane has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Material Science: Employed in the preparation of silicon-based materials with unique properties.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals.

    Catalysis: Acts as a precursor for catalysts in various chemical reactions.

Mechanism of Action

The mechanism of action of (2-Bromo-5-phenylpent-2-en-1-yl)(trimethyl)silane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromine atom can undergo nucleophilic substitution, while the trimethylsilyl group can stabilize intermediates and facilitate reactions. The phenyl group provides additional stability and electronic effects that influence the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (1-Bromo-2,2-diphenylcyclopropyl)(trimethyl)silane
  • Trimethyl[(Z)-2-bromo-5-phenyl-2-pentenyl]silane
  • 5-Bromo-2,2’-bithiophene

Uniqueness

(2-Bromo-5-phenylpent-2-en-1-yl)(trimethyl)silane is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. The presence of both a bromine atom and a trimethylsilyl group provides versatility in synthetic applications, making it a valuable compound in organic chemistry and material science.

Properties

CAS No.

683773-78-6

Molecular Formula

C14H21BrSi

Molecular Weight

297.30 g/mol

IUPAC Name

(2-bromo-5-phenylpent-2-enyl)-trimethylsilane

InChI

InChI=1S/C14H21BrSi/c1-16(2,3)12-14(15)11-7-10-13-8-5-4-6-9-13/h4-6,8-9,11H,7,10,12H2,1-3H3

InChI Key

CSVHWEYHQNGOBF-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC(=CCCC1=CC=CC=C1)Br

Origin of Product

United States

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